An In-depth Technical Guide to the Physicochemical Properties of 6-Methylnaphthalen-1-ol
An In-depth Technical Guide to the Physicochemical Properties of 6-Methylnaphthalen-1-ol
Foreword
This technical guide provides a comprehensive overview of the physicochemical properties of 6-Methylnaphthalen-1-ol, a key aromatic compound with significant potential in synthetic chemistry and drug discovery. As a Senior Application Scientist, the aim of this document is to furnish researchers, scientists, and drug development professionals with a thorough understanding of this molecule's characteristics. In the absence of extensive experimentally-derived data in publicly accessible literature, this guide integrates confirmed structural information with robustly predicted properties and detailed, field-proven experimental protocols for their validation. The methodologies described herein are designed to be self-validating, ensuring scientific integrity and reproducibility.
Molecular Identity and Structural Elucidation
6-Methylnaphthalen-1-ol, identified by the CAS Number 24894-78-8, is a bicyclic aromatic compound.[1][2] Its structure consists of a naphthalene core substituted with a hydroxyl group at the 1-position and a methyl group at the 6-position.
Molecular Structure:
Caption: Chemical structure of 6-Methylnaphthalen-1-ol.
The strategic placement of the hydroxyl and methyl groups on the naphthalene scaffold imparts a unique combination of steric and electronic properties, influencing its reactivity, solubility, and potential for intermolecular interactions. These features are critical for its application as a building block in the synthesis of more complex molecules, including potential pharmaceutical agents.
Physicochemical Data Summary
The following table summarizes the known and predicted physicochemical properties of 6-Methylnaphthalen-1-ol. It is imperative to note that while the molecular formula and weight are established, many other parameters are computationally predicted and await experimental verification.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀O | [2] |
| Molecular Weight | 158.2 g/mol | [1][2] |
| Predicted LogP | 3.2 | LookChem |
| Predicted Hydrogen Bond Donor Count | 1 | LookChem |
| Predicted Hydrogen Bond Acceptor Count | 1 | LookChem |
| Predicted Rotatable Bond Count | 0 | LookChem |
| Predicted Boiling Point | Not Available | |
| Predicted Melting Point | Not Available | |
| Predicted Water Solubility | Not Available | |
| Predicted pKa | Not Available |
Note: Predicted values are computationally derived and should be confirmed via experimental analysis.
Experimental Protocols for Physicochemical Characterization
To facilitate the experimental validation of the predicted properties, this section provides detailed, step-by-step protocols for the determination of key physicochemical parameters.
Melting Point Determination (Capillary Method)
The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound.
Principle: A small, powdered sample is heated in a capillary tube, and the temperature range over which it melts is observed.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp) or Thiele tube
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Protocol:
-
Sample Preparation:
-
Ensure the 6-Methylnaphthalen-1-ol sample is dry and finely powdered. Use a mortar and pestle to grind the crystals.[3]
-
Press the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube.[4]
-
Tap the sealed end of the capillary tube on a hard surface to compact the sample to a height of 2-3 mm.[4]
-
-
Measurement:
-
Place the capillary tube into the heating block of the melting point apparatus.[5]
-
Heat the sample rapidly to approximately 15-20°C below the expected (or preliminary determined) melting point.
-
Decrease the heating rate to 1-2°C per minute to ensure accurate determination.
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).
-
The melting range is reported as T1 - T2.[5]
-
Causality Behind Experimental Choices: A slow heating rate near the melting point is crucial for allowing the temperature of the sample and the thermometer to equilibrate, leading to an accurate measurement. A wide melting range can indicate the presence of impurities.[6]
Boiling Point Determination (Thiele Tube Method)
For liquid compounds or those that can be melted without decomposition, the boiling point is a fundamental physical constant.
Principle: A small amount of the liquid is heated in a test tube with an inverted capillary tube. The temperature at which a rapid stream of bubbles emerges and then ceases upon cooling, with the liquid entering the capillary, is the boiling point.[7]
Apparatus:
-
Thiele tube
-
Small test tube (e.g., Durham tube)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heat source (e.g., Bunsen burner)
-
Mineral oil
Protocol:
-
Sample Preparation:
-
Measurement:
-
Fill the Thiele tube with mineral oil to a level above the side arm.
-
Immerse the thermometer and the attached test tube in the Thiele tube, ensuring the sample is below the oil level.
-
Gently heat the side arm of the Thiele tube.[8]
-
Observe the capillary tube. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a continuous and rapid stream of bubbles is observed.
-
Remove the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid is drawn into the capillary tube.[7]
-
Workflow for Boiling Point Determination:
Caption: Experimental workflow for boiling point determination.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the structure and purity of 6-Methylnaphthalen-1-ol.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. The naphthalene ring system exhibits characteristic absorption bands that are sensitive to substitution.
Expected Spectral Features: Naphthalene and its derivatives typically show two main absorption bands in the UV region, corresponding to the ¹Lₐ and ¹Lₑ transitions.[9] For 6-Methylnaphthalen-1-ol, the hydroxyl and methyl substituents are expected to cause a bathochromic (red) shift of these absorption maxima compared to unsubstituted naphthalene. The spectrum of 1-naphthol, a closely related compound, can provide a good reference for the expected absorption wavelengths.[9]
Experimental Protocol:
-
Solution Preparation:
-
Accurately weigh a small amount of 6-Methylnaphthalen-1-ol and dissolve it in a suitable UV-grade solvent (e.g., ethanol or hexane) in a volumetric flask to prepare a stock solution of known concentration.[10]
-
Perform serial dilutions to obtain a series of solutions with concentrations that will give absorbance readings within the linear range of the spectrophotometer (typically 0.1 - 1.0).
-
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline spectrum.[10]
-
Rinse a second cuvette with the sample solution before filling it.
-
Record the absorption spectrum of the sample over a suitable wavelength range (e.g., 200-400 nm).[11]
-
Identify the wavelengths of maximum absorbance (λmax).[10]
-
Infrared (IR) Spectroscopy
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its functional groups.
Expected Spectral Features:
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group, with the broadening resulting from hydrogen bonding.
-
Aromatic C-H Stretch: Sharp peaks above 3000 cm⁻¹.
-
C-H Stretch (Methyl): Peaks around 2850-2960 cm⁻¹.
-
C=C Aromatic Ring Stretch: Several bands in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: A strong band in the 1200-1300 cm⁻¹ region.
-
Out-of-Plane C-H Bending: Bands in the 700-900 cm⁻¹ region, which are characteristic of the substitution pattern on the naphthalene ring.
Experimental Protocol (KBr Pellet Method for Solids):
-
Sample Preparation:
-
Grind 1-2 mg of 6-Methylnaphthalen-1-ol with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[12]
-
Transfer the powder to a pellet die.
-
Apply pressure using a hydraulic press to form a transparent or translucent pellet.[12]
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the IR spectrum of the sample, typically over the range of 4000-400 cm⁻¹.[10]
-
Workflow for FTIR Analysis (KBr Pellet Method):
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- 2. 6-Methylnaphthalen-1-ol|lookchem [lookchem.com]
- 3. byjus.com [byjus.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. westlab.com [westlab.com]
- 6. SSERC | Melting point determination [sserc.org.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 9. researchgate.net [researchgate.net]
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- 12. drawellanalytical.com [drawellanalytical.com]
